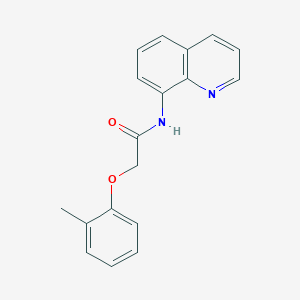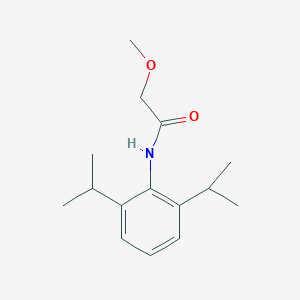![molecular formula C18H28N2O B310325 N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B310325.png)
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide, also known as lidocaine, is a local anesthetic that has been widely used in medical and dental procedures since its discovery in 1943. Lidocaine is a member of the amide class of local anesthetics and is commonly used for its rapid onset and long duration of action. The purpose of
Mecanismo De Acción
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals. It also has a weak affinity for potassium channels, which can contribute to its anti-inflammatory effects. Lidocaine is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as changes in heart rate and cardiac output. Lidocaine can also affect respiratory function and cause respiratory depression at high doses. In addition, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide has been shown to have anti-inflammatory and anti-nociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is a widely used local anesthetic in lab experiments due to its rapid onset and long duration of action. It is also relatively safe and has a low potential for toxicity when used at therapeutic doses. However, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
There are a number of potential future directions for N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of chronic pain and inflammation. Finally, this compound's effects on ion channels and membrane potential continue to be an area of active research.
Métodos De Síntesis
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2,6-dimethylphenyl)-2-cyclohexylglycinamide. Finally, this compound is reacted with diethylamine to form N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used in research to investigate the effects of local anesthetics on ion channels and membrane potential. Lidocaine has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C18H28N2O |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h11-13,15H,4-10H2,1-3H3,(H,19,21) |
Clave InChI |
QTOQBOYGLJVVCV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)


![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)